molecular formula C13H15FN4O3S B6753138 N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide

Cat. No.: B6753138
M. Wt: 326.35 g/mol
InChI Key: OEPLXBQGBXAARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a fluorophenyl ring, a morpholine ring, and an imidazole sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c14-10-5-11(17-22(19,20)13-8-15-9-16-13)7-12(6-10)18-1-3-21-4-2-18/h5-9,17H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPLXBQGBXAARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)NS(=O)(=O)C3=CN=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide typically involves multiple steps:

  • Formation of the Fluorophenyl Intermediate: : The initial step often involves the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

  • Morpholine Ring Introduction: : The morpholine ring is introduced via nucleophilic substitution. The fluorophenyl intermediate reacts with morpholine in the presence of a base like potassium carbonate (K2CO3) to form the morpholinylphenyl derivative.

  • Imidazole Sulfonamide Formation: : The final step involves the sulfonation of the imidazole ring. This can be achieved by reacting the morpholinylphenyl intermediate with imidazole-5-sulfonyl chloride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also integrated to ensure the sustainability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : The compound can be reduced at the sulfonamide group to form corresponding amines under catalytic hydrogenation conditions.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl and morpholine rings enhance binding affinity through hydrophobic interactions. This results in the inhibition of enzyme activity or modulation of receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-5-morpholin-4-ylphenyl)-2-piperidin-3-ylpiperidine-1-carboxamide
  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide

Uniqueness

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-imidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, enhancing its solubility and bioavailability. Additionally, its imidazole sulfonamide moiety provides a versatile platform for further chemical modifications, making it a valuable scaffold in drug discovery and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.